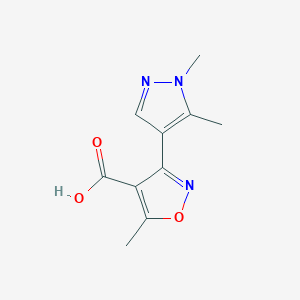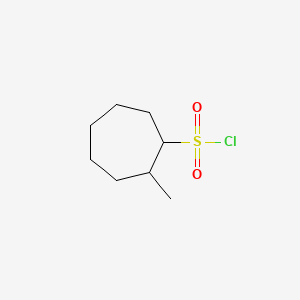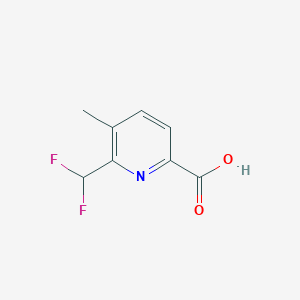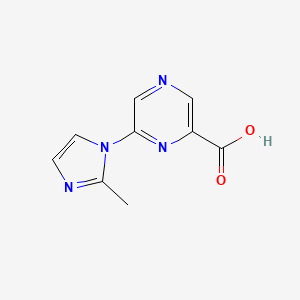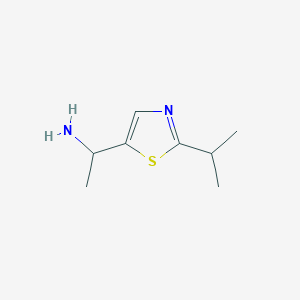
1-(2-Isopropylthiazol-5-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Isopropylthiazol-5-yl)ethanamine is an organic compound characterized by the presence of a thiazole ring substituted with an isopropyl group and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Isopropylthiazol-5-yl)ethanamine can be synthesized through several methods. One common approach involves the cyclization of appropriate thioamide precursors with α-halo ketones, followed by alkylation to introduce the isopropyl group. The final step typically involves the reduction of the intermediate to yield the ethanamine derivative.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation techniques to ensure high yield and purity. The process involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Isopropylthiazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
1-(2-Isopropylthiazol-5-yl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 1-(2-Isopropylthiazol-5-yl)ethanamine exerts its effects involves interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The ethanamine side chain may facilitate binding to biological macromolecules, influencing cellular pathways and physiological responses.
Comparison with Similar Compounds
- 2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine
- 1-(2-Isopropylthiazol-4-yl)ethanamine
- 1-(2-Methylthiazol-5-yl)ethanamine
Comparison: 1-(2-Isopropylthiazol-5-yl)ethanamine is unique due to the specific positioning of the isopropyl group on the thiazole ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable molecule for targeted research and application.
Properties
Molecular Formula |
C8H14N2S |
|---|---|
Molecular Weight |
170.28 g/mol |
IUPAC Name |
1-(2-propan-2-yl-1,3-thiazol-5-yl)ethanamine |
InChI |
InChI=1S/C8H14N2S/c1-5(2)8-10-4-7(11-8)6(3)9/h4-6H,9H2,1-3H3 |
InChI Key |
VMGPMHCSBLBEJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(S1)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


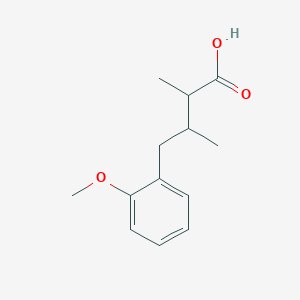

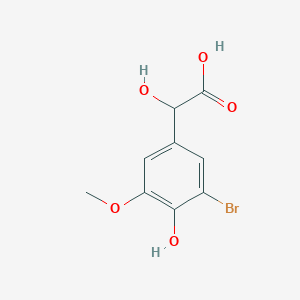
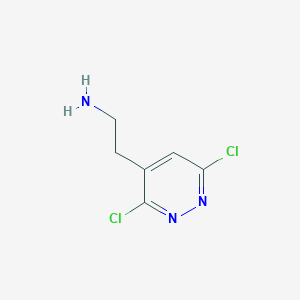

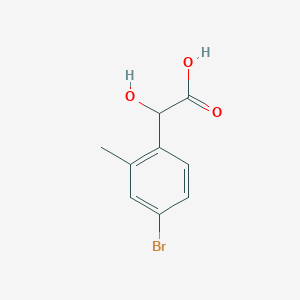

![1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13542526.png)
![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)
